molecular formula C5H6FN3 B8269873 5-Fluoropyridine-3,4-diamine CAS No. 1232432-17-5

5-Fluoropyridine-3,4-diamine

Cat. No.: B8269873
CAS No.: 1232432-17-5
M. Wt: 127.12 g/mol
InChI Key: YJYSBVMCRWXDFP-UHFFFAOYSA-N
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Description

5-Fluoropyridine-3,4-diamine (CAS: 1232432-17-5) is a fluorinated pyridine derivative with amino groups at the 3- and 4-positions. Its molecular formula is C₅H₆FN₃, and it has a molecular weight of 127.12 g/mol . It is listed with 98% purity in commercial catalogs, though production status is marked as "discontinued" as of 2025 .

Properties

CAS No.

1232432-17-5

Molecular Formula

C5H6FN3

Molecular Weight

127.12 g/mol

IUPAC Name

5-fluoropyridine-3,4-diamine

InChI

InChI=1S/C5H6FN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9)

InChI Key

YJYSBVMCRWXDFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties
5-Fluoropyridine-3,4-diamine 1232432-17-5 C₅H₆FN₃ 127.12 Fluorine (5-position) High electronegativity; small atomic radius; potential for hydrogen bonding .
5-Chloropyridine-3,4-diamine 929074-42-0 C₅H₆ClN₃ 143.57 Chlorine (5-position) Larger atomic radius than F; increased lipophilicity; slower metabolic clearance .
5-(Trifluoromethyl)pyridine-2,3-diamine 175204-80-5 C₆H₆F₃N₃ 177.13 Trifluoromethyl (5-position) High steric bulk; strong electron-withdrawing effects; enhanced chemical stability .
6-Methylpyrido[2,3-f]pyrimidine-2,4-diamine Not provided C₇H₈N₄ 148.17 Methyl (6-position) Bicyclic planar structure; demonstrated DNA intercalation comparable to Doxorubicin .

Key Findings:

Substituent Effects on Reactivity and Bioactivity :

  • Fluorine in this compound enhances electronegativity and metabolic stability compared to its chloro analog, which has higher lipophilicity due to chlorine’s larger atomic radius .
  • The trifluoromethyl group in 5-(Trifluoromethyl)pyridine-2,3-diamine introduces significant steric hindrance and electron-withdrawing properties, which may reduce nucleophilic substitution rates compared to the fluoro derivative .

Structural Isomerism and DNA Intercalation: Bicyclic analogs like 6-methylpyrido[2,3-f]pyrimidine-2,4-diamine (IC5) exhibit planar structures conducive to DNA intercalation, a property critical for antitumor activity.

Preparation Methods

Nitration of Fluoropyridine Precursors

A common precursor, 3-fluoro-4-methylpyridine, undergoes nitration using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. The reaction produces 3-fluoro-4-nitropyridine with regioselective nitro group placement.

Key Conditions :

  • Temperature : 0–5°C (prevents over-nitration)

  • Solvent : Sulfuric acid (acts as both solvent and catalyst)

  • Yield : 75–82%

Reduction to Amines

The nitro group is reduced using sodium dithionite (Na₂S₂O₄) in aqueous ethanol under reflux. Alternative reducing agents include hydrogen gas with palladium on carbon (Pd/C).

Optimized Protocol :

ParameterValue
Reducing AgentNa₂S₂O₄ (2.5 equiv)
SolventEthanol/H₂O (3:1)
Temperature80°C, 6 hours
Yield88–92%

Mechanistic Insight :
The reduction proceeds via a radical intermediate, with Na₂S₂O₄ donating electrons to convert nitro to amine groups.

Halogen Exchange Fluorination

SubstrateReagent SystemTemperatureTime (h)Yield (%)
3,4-DichloropyridineKF, 18-crown-6, DMF150°C1278
3-Bromo-4-chloropyridineCsF, DMSO120°C885

Challenges :

  • Competing side reactions (e.g., dehalogenation) reduce yields.

  • Anhydrous conditions are critical to prevent hydrolysis.

Palladium-catalyzed amination enables direct introduction of amine groups to fluoropyridine scaffolds.

Protocol Details

3-Fluoro-4-bromopyridine reacts with ammonia (NH₃) using Pd(OAc)₂/Xantphos as the catalyst system in toluene at 110°C.

Optimized Conditions :

ComponentQuantity
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
BaseCs₂CO₃ (2.5 equiv)
SolventToluene
Yield72–75%

Side Reactions :

  • Homocoupling of aryl halides occurs if ligand ratios are suboptimal.

  • Excess ammonia (>3 equiv) leads to over-amination.

Hydrolysis of Cyano Groups

Nitrile functionalities can be hydrolyzed to amines under acidic or basic conditions.

Two-Step Hydrolysis

  • Nitrile to Amide : 3-Fluoro-4-cyanopyridine is treated with H₂SO₄ (95%) at 75°C for 1 hour, yielding 3-fluoro-4-carbamoylpyridine.

  • Amide to Amine : Hydrolysis with HCl (6M) at 100°C converts the amide to the primary amine.

Data Table :

StepReagentConditionsYield (%)
1H₂SO₄ (95%)75°C, 1 hour90
2HCl (6M)100°C, 4 hours82

Limitations :

  • Acidic conditions may degrade sensitive substrates.

  • Requires rigorous temperature control to prevent decarbonylation.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range (%)
Nitration/ReductionHigh regioselectivityMulti-step, moderate yields75–92
Halogen ExchangeScalable, one-stepHarsh conditions78–85
Catalytic AminationDirect amine introductionExpensive catalysts70–75
HydrolysisSimple reagentsAcid-sensitive substrates82–90

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